1-(4-bromophenyl)-6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-(4-bromophenyl)-6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with a unique structure that includes bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the introduction of the various substituents. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to introduce the aryl groups.
Electrophilic aromatic substitution: This method can be used to introduce the bromine and chlorine substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of scalable processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine and chlorine atoms can be substituted with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as organolithium or Grignard reagents.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved will depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid .
- Methanone, (4-bromophenyl)phenyl- .
Uniqueness
1-(4-bromophenyl)-6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of bromine, chlorine, and trifluoromethyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H18BrClF3N3O |
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Molecular Weight |
572.8 g/mol |
IUPAC Name |
1-(4-bromophenyl)-6-[4-[(2-chlorophenyl)methoxy]phenyl]-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C27H18BrClF3N3O/c1-16-25-22(27(30,31)32)14-24(33-26(25)35(34-16)20-10-8-19(28)9-11-20)17-6-12-21(13-7-17)36-15-18-4-2-3-5-23(18)29/h2-14H,15H2,1H3 |
InChI Key |
ISCAGZJJQBBRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C(F)(F)F)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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